1,2-Dihydropyridine, 1-(1-oxobutyl)- is an organic compound with the molecular formula CHNO and a molecular weight of 151.21 g/mol. This compound is a derivative of dihydropyridine, notable for its structural feature of a butanoyl group at the first position of the dihydropyridine ring. It is identified by its CAS number 849947-72-4 and has potential applications in various fields including medicinal chemistry and organic synthesis .
The compound can be synthesized through reactions involving dihydropyridine precursors and butanoyl chloride, often in the presence of a base such as pyridine. This synthesis is typically performed under anhydrous conditions to prevent hydrolysis.
1,2-Dihydropyridine, 1-(1-oxobutyl)- falls under the category of nitrogen-containing heterocycles, specifically classified as a dihydropyridine. Dihydropyridines are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 1,2-Dihydropyridine, 1-(1-oxobutyl)- generally involves the acylation of a dihydropyridine precursor with butanoyl chloride. The reaction can be summarized as follows:
The molecular structure of 1,2-Dihydropyridine, 1-(1-oxobutyl)- features a dihydropyridine ring with a butanoyl substituent. The structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 849947-72-4 |
Molecular Formula | CHNO |
Molecular Weight | 151.21 g/mol |
InChI | InChI=1S/C9H13NO/c1-2-6-9(11)10-7-4-3-5-8-10/h3-5,7H,2,6,8H2,1H3 |
1,2-Dihydropyridine, 1-(1-oxobutyl)- can participate in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 1,2-Dihydropyridine, 1-(1-oxobutyl)- involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor function, leading to significant biological effects. The specific pathways and interactions depend on the context of its application in biological systems .
The compound exhibits typical properties associated with dihydropyridines:
Key chemical properties include:
Physical characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.
1,2-Dihydropyridine, 1-(1-oxobutyl)- has several notable applications:
The dihydropyridine (DHP) scaffold represents one of medicinal chemistry’s most versatile heterocyclic frameworks. First synthesized by Arthur Hantzsch in 1882 via a multicomponent condensation reaction, early DHP research focused predominantly on the 1,4-dihydropyridine isomers due to their structural resemblance to nicotinamide adenine dinucleotide (NADH) coenzymes [1]. These 1,4-DHPs yielded landmark cardiovascular drugs like nifedipine and amlodipine, which revolutionized hypertension treatment by acting as L-type calcium channel blockers [1] [6]. In contrast, 1,2-dihydropyridines (1,2-DHPs) remained understudied until the late 20th century due to synthetic challenges and perceived instability. However, seminal work by Fowler in the 1970s demonstrated controlled sodium borohydride reductions of pyridinium salts could selectively generate stable 1,2-DHP derivatives [2]. This breakthrough ignited interest in their unique reactivity and biological potential. Unlike planar 1,4-DHPs, 1,2-DHPs adopt boat-like conformations with sp³ hybridized C2-N bonds, creating chiral environments amenable to asymmetric functionalization—a feature exploited in natural product syntheses like Strychnos alkaloids and Tamiflu precursors [2]. The historical trajectory thus reveals a shift from 1,4-DHP dominance to 1,2-DHP exploration, driven by advances in stereoselective synthesis and recognition of their distinct pharmacophores.
1,2-Dihydropyridines serve as privileged scaffolds in modern drug discovery due to their dual roles as synthetic intermediates and bioactive pharmacophores. Their electron-rich diene systems participate in cycloadditions, alkylations, and oxidations, enabling efficient construction of complex nitrogen-containing architectures like piperidines, indolizidines, and quinolizidines prevalent in alkaloids [2] [4]. Fragment-based drug design (FBDD) leverages this versatility, using 1,2-DHPs as modular fragments that can be elaborated into targeted libraries. For instance, Comins’ chiral N-acylpyridinium salts react with Grignard reagents to yield enantiopure 2-substituted 1,2-DHPs, which serve as precursors for CNS-active molecules [2]. Biologically, 1,2-DHPs exhibit diverse activities distinct from their 1,4-isomers: recent high-throughput screening identified 3-cyano-2-imino-1,2-DHPs as potent anticancer agents (e.g., compound 6, IC₅₀ = 0.70 µM against HT-29 colon cancer), likely through PIM1 kinase or survivin inhibition rather than calcium channel modulation [5]. This divergence underscores their unique target engagement profiles. The scaffold’s capacity for hydrogen bonding (via N1-H) and π-stacking (through the diene system) further enhances fragment binding in protein pockets, making 1,2-DHPs valuable tools for probing new biological space .
The bioactivity of 1,2-DHPs is exquisitely sensitive to N1-substitution, where electronic and steric properties dictate target selectivity and metabolic stability. Introduction of the 1-(1-oxobutyl) group—a butanoyl-derived chain—exemplifies this structure-activity relationship (SAR) principle. Unlike smaller acyl groups (e.g., acetyl), the 1-oxobutyl moiety provides optimal lipophilicity (clogP ≈ 2.1) for membrane penetration while maintaining conformational flexibility [2] [5]. This substituent’s carbonyl oxygen serves as a hydrogen-bond acceptor, enhancing interactions with kinase ATP pockets or catalytic residues in oxidoreductases . Synthetic routes to 1-(1-oxobutyl)-1,2-DHPs typically involve:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: